2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride
CAS No.:
Cat. No.: VC16480640
Molecular Formula: C11H17Cl2NO
Molecular Weight: 250.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17Cl2NO |
|---|---|
| Molecular Weight | 250.16 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H16ClNO.ClH/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
| Standard InChI Key | URJTWGTZXHSODK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCOCC1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound’s systematic IUPAC name is 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine hydrochloride, reflecting its substituents and salt form. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1135085-85-6 |
| Molecular Formula | |
| Molecular Weight | 250.16 g/mol |
| SMILES Notation | CN(C)CCOCC1=CC=C(C=C1)Cl.Cl |
| InChIKey | URJTWGTZXHSODK-UHFFFAOYSA-N |
| PubChem CID | 24186197 |
The structure comprises a 4-chlorophenylmethyl ether group bonded to a N,N-dimethylethylamine moiety, with the amine protonated as a hydrochloride salt. The chlorophenyl group introduces electron-withdrawing effects, influencing reactivity, while the tertiary amine enhances solubility in polar solvents.
Physicochemical Properties
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Solubility: Expected to exhibit high solubility in polar solvents (water, ethanol) due to the ionic hydrochloride group.
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Stability: Likely stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.
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Hygroscopicity: Hydrochloride salts often absorb moisture, necessitating anhydrous storage.
Applications in Research
This compound serves as a building block in organic synthesis, particularly for:
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Pharmaceutical Intermediates: Functionalization of the amine group enables incorporation into molecules targeting neurological or cardiovascular pathways. For example, similar chlorophenylamines are precursors to antihistamines and antidepressants.
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Agrochemical Development: The chlorophenyl moiety is prevalent in herbicides and pesticides, suggesting potential use in crop protection agents .
Its role in structure-activity relationship (SAR) studies is critical, as researchers modify the methoxy or dimethylamine groups to optimize bioactivity.
Analytical Characterization
Spectroscopic techniques for quality control include:
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Nuclear Magnetic Resonance (NMR): NMR would show signals for the aromatic protons (~7.3 ppm), methoxy methylene (~4.5 ppm), and dimethylamine groups (~2.2 ppm).
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 250.16 (M).
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